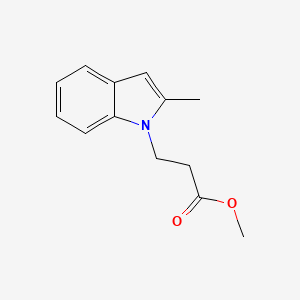![molecular formula C7H15NO2 B13975793 [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol: is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound features two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpyrrolidine.
Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable base, such as sodium hydroxide, under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of hydroxymethylation on biological systems. It serves as a model compound to investigate the role of hydroxymethyl groups in biochemical processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol: This compound lacks the methyl group at the nitrogen atom, resulting in different chemical properties.
1-Methylpyrrolidine: This compound lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Pyrrolidine: The parent compound without any substituents, used as a building block in organic synthesis.
Uniqueness
The presence of both hydroxymethyl groups and a methyl group at the nitrogen atom makes [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol unique. This combination of functional groups enhances its reactivity and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-6(4-9)2-3-7(8)5-10/h6-7,9-10H,2-5H2,1H3 |
Clé InChI |
PNAGXPVXHBMZHS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)

![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)



![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)




![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
